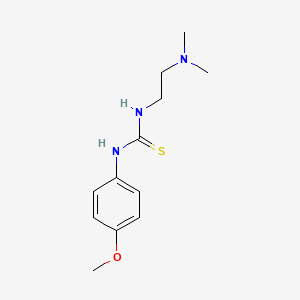![molecular formula C17H12N2S3 B2847956 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-93-5](/img/structure/B2847956.png)
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The methylsulfanyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions.
Typically, the substitution occurs on halogenated precursors under conditions such as heating or the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This could include:
Use of catalysts to enhance reaction rates.
Solvent selection to facilitate the desired reactions.
Advanced purification techniques such as recrystallization or chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzothieno Ring Synthesis
A common method involves the reaction of 2-aminobenzenethiol with α-bromo ketones under basic conditions to form 2-mercaptobenzothiazole.
Cyclization of 2-mercaptobenzothiazole with bromoacetyl bromide produces benzothieno[3,2-d]pyrimidine.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide.
Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl or phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Conditions: : Refluxing with a suitable nucleophile in the presence of a base.
Major Products
Oxidation of the compound can yield sulfoxides or sulfones.
Reduction of nitro groups to amino groups.
Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine has shown potential in various research fields:
Chemistry: : Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: : Preliminary studies suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine exerts its effects involves its interactions with molecular targets such as enzymes or receptors. The compound's sulfur-containing groups can interact with specific sites on target molecules, modulating their activity. Detailed studies on its binding modes and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to other benzothienopyrimidine derivatives, 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups, which confer distinct electronic and steric properties.
List of Similar Compounds
2-(Methylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyridine
2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidine
4-(Phenylsulfanyl)benzothieno[3,2-d]pyrimidine
These compounds can be compared based on their synthetic routes, reactivity, and applications, highlighting the unique attributes of this compound in research and industry.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCVSAGTMHVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
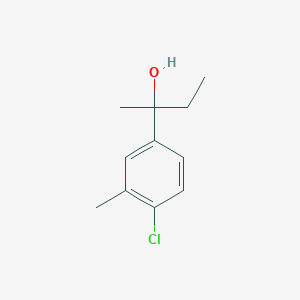
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)


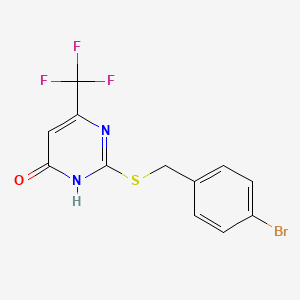
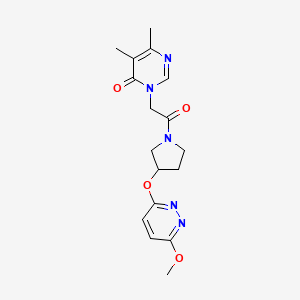
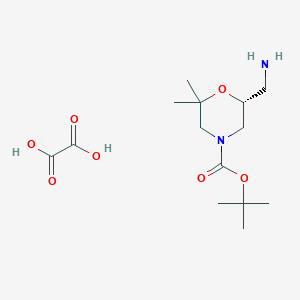

![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)
![3-cyclopropyl-6-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2847887.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)
![N-benzyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2847892.png)
